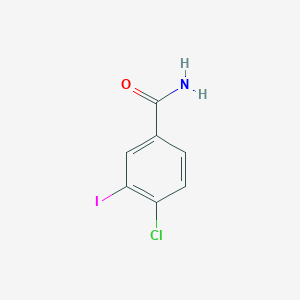

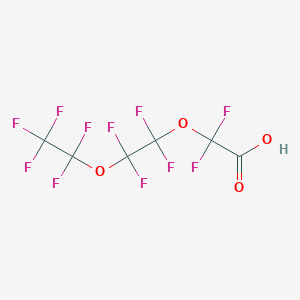

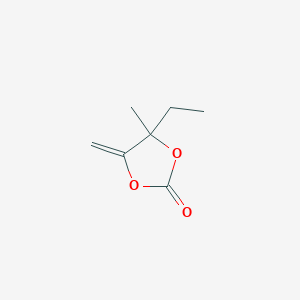

![molecular formula C9H7NO2S B3031936 Methyl benzo[d]thiazole-2-carboxylate CAS No. 87802-07-1](/img/structure/B3031936.png)

Methyl benzo[d]thiazole-2-carboxylate

Übersicht

Beschreibung

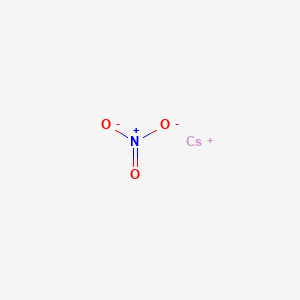

Methyl benzo[d]thiazole-2-carboxylate is a chemical compound with the molecular formula C9H7NO2S . It is a derivative of benzothiazole, a heterocyclic compound that is a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including Methyl benzo[d]thiazole-2-carboxylate, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A specific example of a synthesis process is described in a paper , where the yield was 50%, the melting point was 196–198 °C, and the Rf value was 0.61 (petroleum ether: ethyl acetate, 1:3).Molecular Structure Analysis

The molecular structure of Methyl benzo[d]thiazole-2-carboxylate can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The InChI code for this compound is 1S/C9H7BrNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4,14H,1H3 .Chemical Reactions Analysis

Benzothiazole derivatives, including Methyl benzo[d]thiazole-2-carboxylate, have been synthesized through various chemical reactions . These reactions include α-amidoalkylation reactions with benzylideneacetone . The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Physical And Chemical Properties Analysis

Methyl benzo[d]thiazole-2-carboxylate is a solid at room temperature . Its molecular weight is 193.222 Da . The compound’s physical and chemical properties can be further analyzed using spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives, including Methyl benzo[d]thiazole-2-carboxylate, have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.

Analgesic and Anti-inflammatory Properties

Research has shown that thiazole compounds can act as analgesic (pain-relieving) and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Applications

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This suggests potential use in the development of new drugs to combat microbial and fungal infections.

Antiviral Activity

Thiazole compounds have also been found to exhibit antiviral activity . This could make them valuable in the development of antiviral drugs, particularly as resistance to existing antiviral medications continues to be a significant global health challenge.

Diuretic Activity

Some thiazole derivatives have been found to exhibit diuretic activity . This means they could potentially be used to increase urine production in the body, helping to remove excess water and salt.

Antitumor or Cytotoxic Drug Molecules

Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This suggests they could be used in the development of new cancer treatments.

Wirkmechanismus

Target of Action

Methyl benzo[d]thiazole-2-carboxylate belongs to the thiazole class of compounds . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been known to modulate the activity of many enzymes involved in metabolism .

Mode of Action

For instance, some thiazole derivatives have been shown to induce apoptosis through an increase in caspase 3 expression and down-regulation of Bcl-2 .

Biochemical Pathways

Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Methyl benzo[d]thiazole-2-carboxylate.

Result of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, anticonvulsant, antimycobacterial, antimicrobial, antidiabetic, and antioxidant .

Zukünftige Richtungen

Benzothiazole derivatives, including Methyl benzo[d]thiazole-2-carboxylate, have shown promising therapeutic potential . They have been used in the development of new anti-tubercular compounds . Future research could focus on the development of more potent biologically active benzothiazole-based drugs .

Eigenschaften

IUPAC Name |

methyl 1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYIWFTZUHRKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358569 | |

| Record name | Methyl 1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl benzo[d]thiazole-2-carboxylate | |

CAS RN |

87802-07-1 | |

| Record name | Methyl 1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.